5-Ethyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It is a heterocyclic aromatic compound with a six-membered ring containing two nitrogen atoms. This compound is known for its potent aroma, often described as roasted, nutty, or similar to cocoa [, ]. 5-Ethyl-2,3-dimethylpyrazine is a volatile compound found naturally in various foods and beverages, including cooked meats, roasted nuts, coffee, and tea [, ].
5-Ethyl-2,3-dimethylpyrazine can be sourced from various natural and synthetic methods. It is classified under food additives and flavoring agents, with a FEMA (Flavor and Extract Manufacturers Association) designation indicating its Generally Recognized As Safe (GRAS) status for use in food products . The chemical formula for 5-ethyl-2,3-dimethylpyrazine is , with a molecular weight of approximately 136.19 g/mol .
The synthesis of 5-ethyl-2,3-dimethylpyrazine can be achieved through several methods, including chemical synthesis and biotechnological approaches.
One notable method involves the condensation of 2,5-dimethylpyrazine with ethyl groups. A common approach includes:
Recent studies have explored the use of enzymatic pathways for the production of pyrazines from amino acids such as L-threonine. This method involves:
The molecular structure of 5-ethyl-2,3-dimethylpyrazine features a six-membered ring with two nitrogen atoms at positions 1 and 4 (or equivalently at positions 2 and 5 when considering the ethyl group).
The compound's structure contributes to its aromatic properties, making it effective as a flavoring agent .
5-Ethyl-2,3-dimethylpyrazine participates in various chemical reactions typical of pyrazines:
These reactions are often influenced by temperature, pH, and concentration of reactants .
The physical properties of 5-ethyl-2,3-dimethylpyrazine include:
Chemical properties include its stability under normal conditions but susceptibility to oxidation when exposed to air or light.
These properties make it suitable for various applications in food technology .
5-Ethyl-2,3-dimethylpyrazine (CAS No. 15707-34-3) is an alkylated pyrazine derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.20 g/mol. Its structure consists of a pyrazine ring substituted with an ethyl group at position 5 and methyl groups at positions 2 and 3. The compound is documented under multiple synonymous names, including 2,3-Dimethyl-5-ethylpyrazine, 2-Ethyl-5,6-dimethylpyrazine, and 6-Ethyl-2,3-dimethylpyrazine, reflecting minor variations in naming conventions [5] [8]. Key identifiers include:
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 190–191°C (760 mmHg) | [5] |
| Refractive Index (n²⁰/D) | 1.498–1.502 | [3] |
| Density | 0.944–0.982 g/cm³ (20°C) | [5] |
| Water Solubility | 1,473 mg/L (25°C) | [5] |
| Flash Point | 70.5°C (closed cup) | [5] |
| LogP (octanol-water) | 1.457 (estimated) | [5] |
Alkylpyrazines like 5-Ethyl-2,3-dimethylpyrazine were first identified as natural flavor constituents in the mid-20th century during investigations into thermally processed foods. Its discovery parallels advances in gas chromatography and mass spectrometry, which enabled the isolation of trace volatile compounds from complex matrices. The compound was recognized as a minor but sensorially significant component in roasted and fermented products such as coffee, cocoa, and cooked meats [9] [2]. By the 1970s, synthetic production routes (e.g., via condensation reactions of amino acids or diketones) were established for flavor industry applications. The compound’s natural occurrence is documented in bell peppers (Capsicum annuum), roasted mutton, and fermented products like soy sauce, underscoring its role in Maillard reaction pathways [8] [9].
As a heterocyclic nitrogen compound, 5-Ethyl-2,3-dimethylpyrazine imparts characteristic burnt, roasted, and nutty aromas. Its odor detection threshold in water is exceptionally low (0.4 μg/L), making it a potent flavor modifier even at parts-per-billion levels [10]. The compound is classified by the Flavor and Extract Manufacturers Association (FEMA) as GRAS (Generally Recognized As Safe) under FEMA 4434, affirming its use in food flavorings [7]. Sensory evaluations describe its profile as:
Table 2: Applications in Food and Fragrance Systems
| Application Category | Examples | Reference |
|---|---|---|
| Food Flavors | Roasted meats, chocolate, coffee, nuts | [9] [2] |
| Beverages | Tea (e.g., Dong Ding Oolong, Wuyi Rock Tea) | [9] |
| Fragrances | Personal care, cosmetics, cleaning products | [3] [9] |
| Natural Fermentation | Soy sauce, fermented soy products | [9] |
Recent studies highlight its contribution to the aroma profiles of traditional foods, such as Chinese sauced pork and Lu’an Guapian tea, where it enhances roasted and savory notes during thermal processing [9]. In fragrances, it serves as a base note in "burnt" or "smoky" accords for cosmetics and cleaning products [3]. The compound’s stability under heat allows its use in baked goods and extruded snacks, where it reinforces Maillard-derived flavors [2] [9].
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